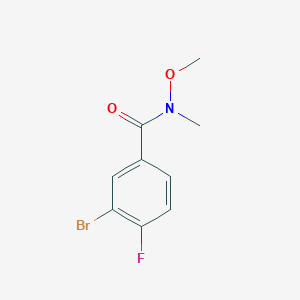

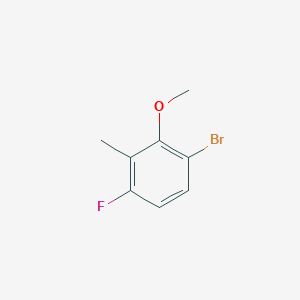

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Übersicht

Beschreibung

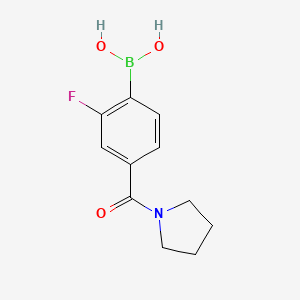

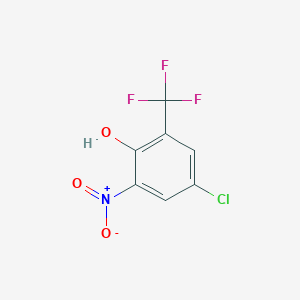

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 1220124-55-9 . It has a molecular weight of 262.08 . The compound is in liquid form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a liquid . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Applications of Brominated and Fluorinated Compounds

Synthetic Pathways and Applications : Research into compounds like 2-Fluoro-4-bromobiphenyl, which shares structural similarities with 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, reveals the development of practical synthesis methods for compounds used in manufacturing non-steroidal anti-inflammatory materials (Qiu et al., 2009). Such research underscores the importance of developing efficient and scalable synthesis routes for brominated and fluorinated compounds, which can be critical in pharmaceutical manufacturing.

Antimicrobial and Repellent Applications : Studies on compounds with functionalities similar to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, such as N,N-diethyl-3-methylbenzamide (deet), highlight their application as effective insect repellents. The pharmacokinetics, formulation, and safety aspects of these compounds have been extensively reviewed, emphasizing their role in preventing vector-borne diseases (Qiu et al., 1998).

Anticancer Research : Research into various functional groups, including bromo and fluoro groups, has shown their effectiveness in anticancer activity. A review of natural and synthetic anticancer compounds suggests that the positioning of these functional groups significantly impacts their anticancer activities, offering a path for future drug development (Liew et al., 2020).

Environmental Impact of Brominated Compounds : The use of novel brominated flame retardants (NBFRs), such as those structurally related to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, raises concerns about their environmental fate and potential health risks. A review of NBFRs in indoor air, dust, consumer goods, and food outlines the need for further research on their occurrence, environmental behavior, and toxicity (Zuiderveen et al., 2020).

Wirkmechanismus

Target of Action

It is known that n-methylbenzamide, a structurally similar compound, is a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Mode of Action

Based on its structural similarity to n-methylbenzamide, it may interact with its targets in a similar manner .

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZVSUVDBGQMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

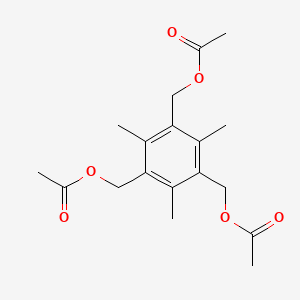

![4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane](/img/structure/B6322163.png)